2,4-diethoxy-N-propylbenzamide
Overview
Description
2,4-Diethoxy-N-propylbenzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound features a benzene ring substituted with two ethoxy groups at the 2 and 4 positions and a propyl group attached to the nitrogen atom of the amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethoxy-N-propylbenzamide typically involves the reaction of 2,4-diethoxybenzoic acid with propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes human error .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethoxy-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 2,4-dicarboxy-N-propylbenzamide.
Reduction: Formation of 2,4-diethoxy-N-propylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Diethoxy-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound’s amide group can form hydrogen bonds with biological macromolecules, influencing their function. The ethoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest potential interactions with enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
2,4-Dimethoxy-N-propylbenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxy-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.
2,4-Diethoxy-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: 2,4-Diethoxy-N-propylbenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The ethoxy groups provide a balance between hydrophilicity and lipophilicity, making it suitable for various applications. Its propyl group offers a moderate steric hindrance, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2,4-diethoxy-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-9-15-14(16)12-8-7-11(17-5-2)10-13(12)18-6-3/h7-8,10H,4-6,9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSUQDBLDAEIMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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